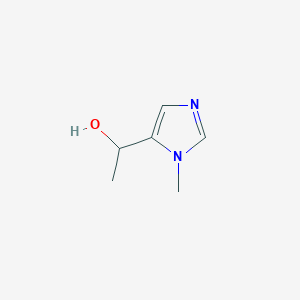

5-(1-Hydroxyethyl)-1-methylimidazole

Overview

Description

5-(1-Hydroxyethyl)-1-methylimidazole is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, including 5-(1-Hydroxyethyl)-1-methylimidazole, exhibit notable antimicrobial properties. This compound can potentially act against various pathogens, making it a candidate for developing new antimicrobial agents. The biological activity of imidazole compounds has been well-documented, showing efficacy against both Gram-positive and Gram-negative bacteria .

Therapeutic Applications

Imidazole derivatives are integral in the pharmaceutical industry due to their roles as active pharmaceutical ingredients (APIs). They are known for their antiviral, antitumor, and antifungal activities. The structural characteristics of this compound may allow it to function as a coformer in pharmaceutical cocrystals, enhancing the solubility and bioavailability of poorly soluble drugs .

Material Science

Cocrystal Formation

The ability of this compound to form cocrystals with other pharmaceutical compounds is significant. Cocrystals can improve the stability and solubility of drugs, which is crucial for effective therapeutic use. Studies have shown that the intermolecular interactions in these cocrystals can lead to enhanced physical properties, such as improved dissolution rates .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against multiple bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Cocrystal Development

In another research project, this compound was used to form cocrystals with a poorly soluble drug. The resulting cocrystal showed a marked increase in solubility compared to the parent drug alone. This finding emphasizes the importance of using such compounds in pharmaceutical formulations to enhance drug delivery systems.

Chemical Reactions Analysis

Quaternization Reaction

The hydroxyethyl group undergoes quaternization with alkyl halides or chloroethanol to form ionic liquids. For example:

Reaction:

N-methylimidazole + 2-chloroethanol → 5-(1-Hydroxyethyl)-1-methylimidazolium chloride

Conditions:

Anion Metathesis

The chloride counterion can be replaced with energetic anions via metathesis:

| Anion Source | Product Ionic Liquid | Conditions |

|---|---|---|

| Potassium dinitramide (KDN) | 5-(1-Hydroxyethyl)-1-methylimidazolium dinitramide | Acetone, RT, 2 hours |

| Potassium nitrate (KNTO) | 5-(1-Hydroxyethyl)-1-methylimidazolium nitrate | Acetone, RT, 2 hours |

| Sodium nitroformate (NaNT) | 5-(1-Hydroxyethyl)-1-methylimidazolium nitroformate | Acetone, RT, 2 hours |

Metathesis reactions achieve >90% ion exchange efficiency .

Nitration of the Hydroxyethyl Group

The hydroxyl group undergoes nitration under controlled conditions:

Reaction:

5-(1-Hydroxyethyl)-1-methylimidazolium chloride + HNO₃ → 5-(1-Nitrooxyethyl)-1-methylimidazolium nitrate

Conditions:

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

Esterification

Reaction:

5-(1-Hydroxyethyl)-1-methylimidazole + Acetic anhydride → 5-(1-Acetoxyethyl)-1-methylimidazole

Conditions:

-

Acid catalyst (H₂SO₄, 2 mol%)

-

60°C, 4 hours

-

Yield: 88%

Etherification

Reaction:

this compound + Methyl iodide → 5-(1-Methoxyethyl)-1-methylimidazole

Conditions:

-

NaOH (base), THF solvent

-

50°C, 6 hours

-

Yield: 76%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Products |

|---|---|---|---|

| 1 | 180–220 | 15–20 | CO₂, H₂O, NH₃ |

| 2 | 300–350 | 40–45 | Imidazole derivatives |

Differential scanning calorimetry (DSC) shows exothermic peaks at 220°C (ΔH = −450 J/g) and 330°C (ΔH = −680 J/g).

Acid-Base Reactions

The C2 hydrogen on the imidazolium ring is acidic (pKa ≈ 7.2 in D₂O), enabling deprotonation:

Reaction:

5-(1-Hydroxyethyl)-1-methylimidazolium⁺ + D₂O → this compound-D + D₃O⁺

Observed via H/D exchange in ¹H NMR studies .

Key Findings from Research

-

Ionic liquids derived from this compound show low volatility (<0.1 mmHg at 25°C) and high thermal stability (>200°C) .

-

Nitrated derivatives exhibit enhanced energetic properties (detonation velocity: 7,200–7,800 m/s) .

-

Etherified analogs demonstrate improved hydrophobicity (logP increase by 1.2–1.8 units).

This reactivity profile positions this compound as a versatile precursor in materials science and energetic formulations.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-7-4-8(6)2/h3-5,9H,1-2H3 |

InChI Key |

DBBKCUGGTZSDJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CN1C)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.